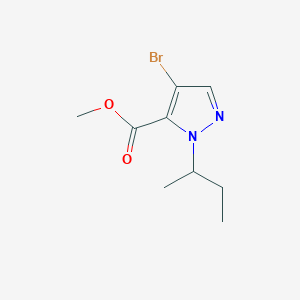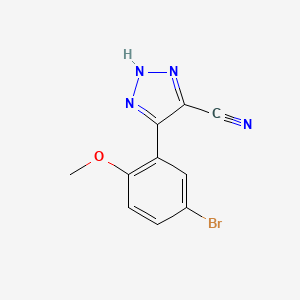![molecular formula C13H6N2O6 B2897196 3,8-Dinitrobenzo[c]chromen-6-one CAS No. 63636-78-2](/img/structure/B2897196.png)
3,8-Dinitrobenzo[c]chromen-6-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Synthesis Analysis
The synthesis of benzo[c]chromen-6-ones can be achieved through a palladium-catalyzed C−H bond activation using diazonium salts . In the presence of Pd(OAc)2, dppp, PivOH and K2CO3, the diazonium salt can be transformed into the product through a denitrogenation/C−H bond activation/cyclization sequence in acetonitrile .Chemical Reactions Analysis
The chemical reactions involving benzo[c]chromen-6-ones can be quite complex. For instance, an efficient one-pot synthesis of a variety of benzo[c]chromen-6-one derivatives was accomplished using Cs2CO3-promoted reactions between substituted 2-hydroxychalcones and β-ketoesters .科学的研究の応用
Green Synthesis Approaches
The development of eco-friendly synthesis methods for chromene derivatives, including compounds related to 3,8-Dinitrobenzo[c]chromen-6-one, has been a significant area of research. A study by Esmaeilpour et al. (2015) introduced a green, one-pot, three-component synthesis method for tetrahydrobenzo[b]pyran and 3,4-dihydropyrano[c]chromene derivatives using a magnetic nanocatalyst under ultrasonic irradiation or reflux conditions. This method offers advantages such as operational simplicity, excellent yields, and the reusability of the catalyst without significant loss of activity (Esmaeilpour, Javidi, Dehghani, & Nowroozi Dodeji, 2015).
Microwave-Assisted Synthesis
Microwave-assisted cyclization under mildly basic conditions has been explored for the synthesis of 6H-benzo[c]chromen-6-ones and their tetrahydro analogues, demonstrating a method that yields these compounds efficiently (Dao, Ho, Lim, & Cho, 2018). This technique underscores the role of modern synthesis methods in enhancing the efficiency and sustainability of chemical processes.
Catalytic Applications
Research into catalysis has shown that this compound derivatives can be synthesized through innovative catalytic methods. Singha et al. (2015) developed an efficient methodology for synthesizing fused heterocycles, including 6H-benzo[c]chromenes, through intramolecular O-/N-arylations, highlighting the potential of these compounds in the creation of complex molecular architectures (Singha, Ahmed, Nuree, Ghosh, & Ray, 2015).
Photovoltaic Applications
In the field of material science, graphene linked to dinitrobenzoyl (a related compound to this compound) has been investigated as an electron acceptor in organic bulk heterojunction photovoltaic devices. Stylianakis et al. (2012) demonstrated that linking 3,5-dinitrobenzoyl to graphene oxide significantly improves the performance of photovoltaic devices, indicating the potential of chromene derivatives in enhancing renewable energy technologies (Stylianakis, Spyropoulos, Stratakis, & Kymakis, 2012).
Synthetic Methodologies
A comprehensive review by Mazimba (2016) on synthetic protocols for 6H-benzo[c]chromen-6-ones, which are closely related to this compound, sheds light on various synthetic approaches, highlighting their pharmacological importance and the need for efficient synthetic strategies due to limited natural availability (Mazimba, 2016).
作用機序
Target of Action
The primary target of 3,8-dinitro-6H-benzo[c]chromen-6-one is Phosphodiesterase II (PDE2) . PDE2 is an enzyme that plays a crucial role in cellular signal transduction by breaking down the second messengers cAMP and cGMP, which are involved in a variety of physiological responses.
Mode of Action
3,8-dinitro-6H-benzo[c]chromen-6-one interacts with its target, PDE2, by inhibiting its activity . This inhibition prevents the breakdown of cAMP and cGMP, leading to an increase in their levels within the cell. The elevated levels of these second messengers can then amplify the response of the cell to various signals.
Biochemical Pathways
The inhibition of PDE2 affects multiple biochemical pathways. One of the key pathways influenced is the cAMP/PKA pathway . Increased levels of cAMP lead to the activation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in their activity, localization, and association with other proteins .
Pharmacokinetics
Related compounds, such as urolithins (hydroxylated 6h-benzo[c]chromen-6-ones), are known to be the main bioavailable metabolites of ellagic acid (ea), suggesting that 3,8-dinitro-6h-benzo[c]chromen-6-one may have similar properties .
Result of Action
The result of 3,8-dinitro-6H-benzo[c]chromen-6-one’s action is an increase in the levels of cAMP and cGMP within the cell. This can lead to a variety of cellular effects, depending on the specific cell type and the signals it is receiving. For example, in neurons, increased cAMP levels can enhance synaptic plasticity, which is crucial for learning and memory .
Action Environment
The action of 3,8-dinitro-6H-benzo[c]chromen-6-one can be influenced by various environmental factors. For instance, the pH and temperature of the environment can affect the stability of the compound. Additionally, the presence of other molecules can influence the compound’s efficacy, as they may compete with 3,8-dinitro-6H-benzo[c]chromen-6-one for binding to PDE2 .
特性
IUPAC Name |
3,8-dinitrobenzo[c]chromen-6-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H6N2O6/c16-13-11-5-7(14(17)18)1-3-9(11)10-4-2-8(15(19)20)6-12(10)21-13/h1-6H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZIRHVCRVHSJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])C(=O)OC3=C2C=CC(=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H6N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(2E)-3-[(4-butoxyphenyl)amino]-2-[4-(4-ethoxy-3-methoxyphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2897113.png)

![(5E)-3-(2-aminoethyl)-5-[4-(difluoromethoxy)benzylidene]-1,3-thiazolidine-2,4-dione hydrochloride](/img/structure/B2897115.png)

![7-[4-(5-Fluoro-6-methylpyrimidin-4-yl)piperazin-1-yl]-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2897118.png)
![[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-(5-pyridin-3-yl-1,2-oxazol-3-yl)methanone](/img/structure/B2897119.png)

![5-Ethyl-2-[1-(1-methylpyrazol-4-yl)sulfonylpiperidin-4-yl]oxypyrimidine](/img/structure/B2897128.png)

![1-((3-(4-ethoxy-3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-5-(3-fluoro-4-methylphenyl)-1,6a-dihydropyrrolo[3,4-d][1,2,3]triazole-4,6(3aH,5H)-dione](/img/structure/B2897131.png)
![2-[[1-(2,3-Dihydro-1H-inden-2-yl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2897132.png)

![9-(3,4-dimethylphenyl)-1,7-dimethyl-3-octyl-1H,2H,3H,4H,6H,7H,8H,9H-pyrimido[1,2-g]purine-2,4-dione](/img/structure/B2897135.png)
